molecular formula C8H18O4S B1214819 2-Ethylhexyl hydrogen sulfate CAS No. 72214-01-8

2-Ethylhexyl hydrogen sulfate

Cat. No. B1214819
CAS RN: 72214-01-8
M. Wt: 210.29 g/mol
InChI Key: MHGOKSLTIUHUBF-UHFFFAOYSA-N
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Description

2-Ethyl-1-hexanol sulfate, also known as [(2-ethylhexyl)oxy]sulfonate, belongs to the class of organic compounds known as sulfuric acid monoesters. These are organic compounds containing the sulfuric acid monoester functional group, with the generic structure ROS(O)(=O)=O, (R=organyl group). 2-Ethyl-1-hexanol sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-ethyl-1-hexanol sulfate is primarily located in the cytoplasm. 2-Ethyl-1-hexanol sulfate can be biosynthesized from 2-ethylhexan-1-ol. 2-Ethyl-1-hexanol sulfate is a potentially toxic compound.
2-ethylhexyl sulfate is an alkyl sulfate that is the mono(2-ethylhexyl) ester of sulfuric acid. It has a role as a surfactant and a carcinogenic agent. It derives from a 2-ethylhexan-1-ol. It is a conjugate acid of a 2-ethylhexyl sulfate(1-).

properties

CAS RN

72214-01-8

Product Name

2-Ethylhexyl hydrogen sulfate

Molecular Formula

C8H18O4S

Molecular Weight

210.29 g/mol

IUPAC Name

2-ethylhexyl hydrogen sulfate

InChI

InChI=1S/C8H18O4S/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11)

InChI Key

MHGOKSLTIUHUBF-UHFFFAOYSA-N

SMILES

CCCCC(CC)COS(=O)(=O)O

Canonical SMILES

CCCCC(CC)COS(=O)(=O)O

Other CAS RN

72214-01-8
126-92-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

This mixture is neutralized with aqueous 8% sodium hydroxide solution, with a molar ratio of sodium hydroxide to all of the acidic species of 1.05. After separation of the two phases obtained, verification is made that the organic phase is free of AA and of 2-ethylhexyl sulphate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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